molecular formula C11H13ClN2O B11958441 1-Allyl-3-(3-chloro-4-methylphenyl)urea

1-Allyl-3-(3-chloro-4-methylphenyl)urea

Cat. No.: B11958441
M. Wt: 224.68 g/mol
InChI Key: QOKMBMQLKJXHHT-UHFFFAOYSA-N
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Description

1-Allyl-3-(3-chloro-4-methylphenyl)urea is an organic compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the urea moiety and a 3-chloro-4-methylphenyl group attached to the carbonyl carbon of the urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(3-chloro-4-methylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with allyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(3-chloro-4-methylphenyl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-Allyl-3-(3-chloro-4-methylphenyl)urea is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Allyl-3-(3-chloro-4-methylphenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-prop-2-enylurea

InChI

InChI=1S/C11H13ClN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h3-5,7H,1,6H2,2H3,(H2,13,14,15)

InChI Key

QOKMBMQLKJXHHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC=C)Cl

Origin of Product

United States

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